4-Fluorobenzo[d]thiazole-2-carboxylic acid
Overview
Description
4-Fluorobenzo[d]thiazole-2-carboxylic acid is a fluorinated derivative of benzo[d]thiazole-2-carboxylic acid. This compound is characterized by the presence of a thiazole ring, a fluorine atom at the 4-position, and a carboxylic acid group at the 2-position. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid typically involves the following steps:
Thiazole Formation: The initial step involves the formation of the thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.
Reduction: The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Amides and Esters: Resulting from the oxidation of the carboxylic acid group.
Thiazolidine Derivatives: Resulting from the reduction of the thiazole ring.
Substituted Derivatives: Resulting from the substitution of the fluorine atom.
Scientific Research Applications
4-Fluorobenzo[d]thiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Fluorobenzo[d]thiazole-2-carboxylic acid exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely, depending on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
2-Fluorobenzo[d]thiazole-6-carboxylic acid
5-Fluorobenzo[d]thiazole-2-carboxylic acid
3-Fluorobenzo[d]thiazole-2-carboxylic acid
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Properties
IUPAC Name |
4-fluoro-1,3-benzothiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFJBGWTRIOOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663240 | |
Record name | 4-Fluoro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479028-70-1 | |
Record name | 4-Fluoro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50663240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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